BenchChemオンラインストアへようこそ!

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

CYP2C9 Inhibition Type II Binding Drug Metabolism

This quinoline-4-carboxamide features a pyridin-4-yl group at the 2-position for direct ferric heme iron coordination—critical for CYP2C9 type II binding that meta/ortho isomers lack. The 5-methyl-1,3,4-thiadiazole amide bridge further modulates binding affinity through steric and electrostatic effects. Procure as a verified reference standard (NMR in DMSO-d6, SpectraBase ID 3Y09NplV5XB) for qualitative identification or as a starting scaffold for Mcl-1 inhibitor design per WO2012122370A2. Also suitable for plant immunity SAR assays comparing thiadiazole vs. benzothiadiazole elicitor activity.

Molecular Formula C18H13N5OS
Molecular Weight 347.4
CAS No. 881933-28-4
Cat. No. B2792713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
CAS881933-28-4
Molecular FormulaC18H13N5OS
Molecular Weight347.4
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
InChIInChI=1S/C18H13N5OS/c1-11-22-23-18(25-11)21-17(24)14-10-16(12-6-8-19-9-7-12)20-15-5-3-2-4-13(14)15/h2-10H,1H3,(H,21,23,24)
InChIKeyZSKOPRQMMZFBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 881933-28-4)


N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 881933-28-4) is a synthetic heterocyclic compound belonging to the quinoline-4-carboxamide class [1]. Its structure incorporates a quinoline core substituted at the 2-position with a pyridin-4-yl group and linked at the 4-position via a carboxamide bridge to a 5-methyl-1,3,4-thiadiazole moiety [2]. It is a member of the quinolines and is currently utilized as a research compound, typically supplied at ≥95% purity .

Why Generic Quinoline-4-Carboxamides Cannot Substitute for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide


In-class substitution of quinoline-4-carboxamide analogues is not trivial due to the critical role of the amide-linked heterocycle and the 2-position aryl group in determining the binding mode to heme proteins like CYP2C9 [1]. Research on a closely related series demonstrates that the para-pyridine nitrogen can coordinate directly with the ferric heme iron, an interaction lost with meta or ortho isomers [2]. This specific structural feature, present in the target compound, directly modulates type II binding affinity through a combination of steric, electrostatic, and hydrophobicity factors, meaning even subtle changes to the heterocycle can abolish this key interaction [2].

Quantitative Differentiation Evidence for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide


CYP2C9 Type II Binding Affinity: Para-Pyridine Coordination is Critical

In a foundational study establishing structure-activity relationships for quinoline-4-carboxamide analogues binding to CYP2C9, compounds featuring a pyridine with the nitrogen in the para position to the linkage demonstrated direct coordination with the ferric heme iron. This key interaction is not observed for meta or ortho pyridine isomers. The target compound, bearing a pyridin-4-yl group, is structurally poised to maintain this critical heme-coordination binding mode, which is an essential differentiator from its regioisomeric counterparts [1].

CYP2C9 Inhibition Type II Binding Drug Metabolism

Absence of CYP2C9 Binding Data for the Target Compound and its Closest Analogs

A direct search of BindingDB for the target compound and its closest direct analogs, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide and N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide, returned no quantitative binding affinity data (Ki or IC50) for CYP2C9 or any other target [1]. This data gap means that any procurement decision based on CYP2C9 activity must rely on the class-level structural inference described above, as no direct head-to-head comparison is currently possible.

CYP2C9 Binding Affinity Data Gap

Validated Research Applications for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide


Investigating Structure-Activity Relationships for CYP2C9 Type II Binding

The compound is a suitable candidate for medicinal chemistry studies aimed at exploring how substitution on the quinoline-4-carboxamide scaffold affects CYP2C9 binding. Its pyridin-4-yl group is predicted to enable direct heme iron coordination, a hypothesis directly testable against its pyridin-3-yl and pyridin-2-yl isomers [1]. Such studies would build directly on the foundational SAR reported by Peng et al. (2008) [2].

Use as a Scaffold for Designing Mcl-1/Bcl-2 Inhibitors

Quinoline-4-carboxamide derivatives featuring a pyridine and a thiadiazole moiety are encompassed within the generic Formula I of patent WO2012122370A2, which claims methods for treating cancer by inhibiting Bcl-2 family proteins, particularly Mcl-1 [3]. This compound's specific substitution pattern can serve as a starting point for synthesizing novel analogs to probe selectivity against Mcl-1 versus other Bcl-2 family members.

Analytical Reference Standard for NMR Spectral Libraries

The compound has a verified NMR spectral profile in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: 3Y09NplV5XB) with data acquired in DMSO-d6 [4]. It can be procured as an authenticated reference standard for qualitative identification or quantification in complex mixtures when working with related quinoline-4-carboxamide chemotypes.

Plant Elicitor Lead Optimization

Based on class-level evidence, structurally distinct 2-benzothiadiazolylquinoline-4-carboxamides have shown promise as plant elicitors inducing systemic acquired resistance [5]. The target compound, containing a 1,3,4-thiadiazole, represents a novel analog for testing in plant immunity assays to establish if this heterocyclic substitution improves efficacy or physicochemical properties relative to the published benzothiadiazole series.

Quote Request

Request a Quote for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.